Leukotriene B4 Pathway LC-MS Mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The leukotriene B4 pathway LC-MS mixture contains 5-lipoxygenase pathway metabolites derived from arachidonic acid. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be used as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.
Scientific Research Applications
Highly Sensitive Analytical Methods
Leukotriene B4 (LTB4) levels in human plasma have been successfully measured using a highly sensitive LC-MS/MS method. This method demonstrates remarkable sensitivity (1.0 pg/ml) and precision, providing a robust tool for detecting endogenous LTB4 in human plasma, which is crucial in research involving various diseases (Bhat et al., 2019).
Assessing Lung Inflammation
LTB4, a potent inflammatory lipid mediator, has been linked to respiratory diseases like asthma. Techniques for measuring LTB4 concentrations in Exhaled Breath Condensate (EBC) using LC/MS/MS have been developed. This non-invasive method is pivotal for accurately quantifying LTB4 in EBC, thus aiding in the assessment of airway inflammation in respiratory diseases (Montuschi, 2009).
Inflammation and Autoimmune Diseases
Research has shown that LTB4 plays a significant role in autoimmune diseases. For example, the inhibition of LTB4-receptor interaction suppresses eosinophil infiltration and disease pathology in a murine model of experimental allergic encephalomyelitis (EAE), indicating the potential of targeting the LTB4 pathway in treating such diseases (Gladue et al., 1996).
LTB4 in Neurological Disorders
Leukotrienes B4 (LTB4) and C4 (LTC4) concentrations have been found significantly elevated in the cerebrospinal fluid (CSF) of multiple sclerosis (MS) patients compared to controls. This suggests a pathogenetic role of lipoxygenase products in MS, potentially opening new treatment avenues (Neu et al., 1992).
LTB4 in Arthritis and Inflammatory Diseases
LTB4 has been identified as an important chemical mediator in acute gouty attacks, with its levels significantly higher in gouty effusions compared to other conditions like rheumatoid arthritis. This underscores the potential of targeting LTB4 in treatments for inflammatory diseases (Rae et al., 1982).
Properties
Origin of Product |
United States |
---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.